molecular formula C19H15BrN4 B14625495 (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene CAS No. 55075-48-4

(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene

Cat. No.: B14625495
CAS No.: 55075-48-4
M. Wt: 379.3 g/mol
InChI Key: SGXMZXDPTWVQJY-UHFFFAOYSA-N
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Description

(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is an organic compound characterized by its complex structure, which includes a bromophenyl group, a phenylhydrazinylidene moiety, and a phenyldiazene unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene typically involves the condensation of 3-bromobenzaldehyde with phenylhydrazine, followed by the reaction with diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenylhydrazinylidene derivatives.

Scientific Research Applications

(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[(3-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
  • (E)-1-[(3-Methylphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
  • (E)-1-[(3-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene

Uniqueness

(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its analogs with different substituents.

Properties

CAS No.

55075-48-4

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

N'-anilino-3-bromo-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C19H15BrN4/c20-16-9-7-8-15(14-16)19(23-21-17-10-3-1-4-11-17)24-22-18-12-5-2-6-13-18/h1-14,21H

InChI Key

SGXMZXDPTWVQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)Br)N=NC3=CC=CC=C3

Origin of Product

United States

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